molecular formula C17H20N2O3 B1473850 Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate CAS No. 1548292-80-3

Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate

Cat. No. B1473850
M. Wt: 300.35 g/mol
InChI Key: GMMTUQKAOHKYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate, also known as EBCPC, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. EBCPC is a piperidine derivative, which is a type of cyclic amine that is often used in pharmaceuticals and other chemical compounds. It is a colorless, odorless, and crystalline solid at room temperature, and is soluble in most organic solvents. The compound is of interest due to its potential applications in areas such as synthesis and biochemistry.

Scientific Research Applications

Synthesis and Stereochemistry

Research by Vafina et al. (2003) delves into the Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, leading to the formation of 6- and 6,8-substituted derivatives. This study highlights the stereochemical aspects of these reactions and explores further transformations of the products, demonstrating the compound's utility in complex synthesis processes and stereochemical studies Vafina et al., 2003.

Complex Synthesis Routes

Wang et al. (2008) reported on the synthesis of "tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate" starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate. Their work underscores the complexity of synthesis routes possible with such intermediates, involving a nine-step reaction process. This process showcases the compound's role in producing structures with potential pharmaceutical applications, underlining its versatility in synthetic organic chemistry Wang et al., 2008.

Iodine-Catalyzed Synthesis

Jiang, Wang, and Wang (2012) utilized the compound in the iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives through a three-component reaction. This highlights the compound's utility in facilitating catalyzed reactions under mild conditions, contributing to the synthesis of complex heterocyclic structures that are significant in medicinal chemistry Jiang, Wang, & Wang, 2012.

Asymmetric Synthesis

Hao et al. (2011) presented an asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of a potent protein kinase inhibitor, starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. Their approach underscores the compound's significance in the asymmetric synthesis pathway, offering potential for industrial application due to the mild conditions and high yields obtained Hao et al., 2011.

Enantioselective Catalysis

Wang et al. (2018) explored the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, demonstrating the compound's utility in enantioselective catalysis. This research contributes to the development of biologically active compounds featuring a chiral 3-benzylpiperidine backbone, illustrating the compound's application in creating stereochemically complex molecules Wang et al., 2018.

properties

IUPAC Name

ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-22-16(21)17(8-10-18)9-11-19(13-15(17)20)12-14-6-4-3-5-7-14/h3-7H,2,8-9,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMTUQKAOHKYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate

Synthesis routes and methods I

Procedure details

Into a 250-mL 3-necked round-bottom flask was placed a solution of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (10 g, 38.27 mmol, 1.00 equiv) in tetrahydrofuran (80 mL). This was followed by the addition of a solution of KHMDS in tetrahydrofuran (42 mL, 1M) dropwise with stirring at 0° C., and 30 min later, 2-bromoacetonitrile (6.89 g, 57.44 mmol, 1.50 equiv) was added dropwise with stirring at 0° C. The resulting solution was stirred for 4 h at room temperature. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether to give the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
solvent
Reaction Step Two
Quantity
6.89 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a flask charged with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 g, 3.8 mmol) and a stir bar was added K2CO3 (1.06 g, 7.6 mmol), bromoacetonitrile (0.92 g, 7.6 mmo0, and acetone (15 mL). The reaction was allowed to stir at RT for 2 hours. LC showed slow reaction. It was then heated to 45° C. for 3 hours. LC showed complete reaction at that point. The reaction was quenched with NH4Cl, extracted with EtOAc, dried over Na2SO4, filtered and concentrated. The crude product was purified by MPLC to furnish the title compound. LCMS: m/z 301 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Reactant of Route 5
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.